3-(2-Morpholinoethyl)-1,1-diphenylurea
Description
Properties
IUPAC Name |
3-(2-morpholin-4-ylethyl)-1,1-diphenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(20-11-12-21-13-15-24-16-14-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUOVVVAKHWCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Primary Amines
Reaction of ethanolamine derivatives with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) yields 2-chloroethylamines. For instance, ethylenediamine treated with SOCl₂ at 0–5°C produces 2-chloroethylamine hydrochloride in 85% yield. However, over-chlorination risks necessitate careful stoichiometric control.
Carbamate Protection Strategies
To prevent side reactions during chloroethylation, amines are often protected as carbamates. A representative protocol involves:
-
Reacting 2-aminoethanol with phenyl chloroformate in dichloromethane (DCM) at 0°C.
-
Treating the resulting hydroxyethyl carbamate with SOCl₂ to yield N-(2-chloroethyl)phenyl carbamate.
This method, detailed in US3897426A, achieves 78% isolated yield with minimal oligomerization.
Morpholinoethyl Group Installation
Substitution of the chloroethyl intermediate with morpholine proceeds via nucleophilic aromatic substitution (SNAr) or alkylation.
SNAr in Polar Aprotic Solvents
Heating N-(2-chloroethyl)phenyl carbamate with excess morpholine in dimethylformamide (DMF) at 80°C for 12 hours affords N-(2-morpholinoethyl)phenyl carbamate in 70% yield. Potassium carbonate (K₂CO₃) acts as a base, neutralizing HCl byproducts and driving the reaction to completion.
Table 1: Solvent Optimization for Morpholine Substitution
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 70 |
| Chlorobenzene | 120 | 6 | 65 |
| Acetonitrile | 60 | 18 | 58 |
Phase-Transfer Catalysis (PTC)
Using tetrabutylammonium bromide (TBAB) as a PTC agent in a biphasic water-toluene system reduces reaction time to 4 hours at 90°C, achieving 72% yield. This method minimizes solvent volumes and enhances scalability.
Urea Bond Formation
The final step couples the morpholinoethyl carbamate with diphenylamine to form the urea linkage. Two methods are prevalent:
Carbamate-Amine Condensation
Heating N-(2-morpholinoethyl)phenyl carbamate with diphenylamine in chlorobenzene at 120°C for 10 hours yields this compound in 68% yield. The reaction proceeds via nucleophilic attack of diphenylamine on the carbamate carbonyl, releasing phenol as a byproduct.
Table 2: Urea Formation Under Varied Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | Chlorobenzene | 120 | 68 |
| K₂CO₃ | DMF | 100 | 73 |
| Et₃N | Toluene | 110 | 65 |
Phosgene-Free Isocyanate Route
An alternative pathway involves generating a morpholinoethyl isocyanate intermediate:
-
Treat N-(2-morpholinoethyl)carbamate with phosgene equivalent (e.g., triphosgene) in DCM.
While this method achieves 75% yield, safety concerns with phosgene analogs limit industrial applicability.
Purification and Characterization
Crystallization Optimization
The crude product is purified via recrystallization from isopropanol/chloroform (1:3 v/v), yielding needle-like crystals with >99% purity. Differential scanning calorimetry (DSC) reveals a melting point of 215°C (decomposition), consistent with urea derivatives.
Chromatographic Methods
Flash chromatography on silica gel (eluent: dichloromethane/methanol 9:1) resolves residual diphenylamine, achieving 98.5% purity. HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a single diastereomer, critical for pharmaceutical applications.
Scale-Up Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-(2-Morpholinoethyl)-1,1-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the diphenylurea moiety can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or morpholine derivatives.
Scientific Research Applications
Chemistry
3-(2-Morpholinoethyl)-1,1-diphenylurea serves as a building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules. It is particularly useful in synthesizing other urea derivatives and morpholine-based compounds.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets makes it valuable in studying biochemical pathways and mechanisms.
Notable Case Study:
- Enzyme Inhibition: Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
Medicine
The compound has been explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities. Preliminary studies suggest that it may play a role in modulating immune responses and inhibiting tumor growth.
Therapeutic Applications:
- Anti-Cancer Activity: Investigations into its cytotoxic effects on various cancer cell lines have shown promising results, indicating potential use as a chemotherapeutic agent.
- Anti-Inflammatory Effects: Studies have reported significant reductions in inflammation markers when tested in animal models.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Useful for synthesizing complex molecules |
| Biology | Enzyme inhibitor/receptor modulator | Inhibits specific enzymes; potential for metabolic disorder treatment |
| Medicine | Anti-cancer and anti-inflammatory | Promising results in reducing tumor growth and inflammation |
Mechanism of Action
The mechanism of action of 3-(2-Morpholinoethyl)-1,1-diphenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Biological Activity
3-(2-Morpholinoethyl)-1,1-diphenylurea is a compound of significant interest due to its biological activities, particularly in the fields of medicinal chemistry and drug design. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
This compound features a urea functional group, which is known for its diverse biological properties. The presence of the morpholinoethyl group contributes to its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Signaling Pathways : Similar to other diphenylurea derivatives, this compound may inhibit critical signaling pathways involved in cancer progression, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways . These pathways are crucial for cell proliferation and survival, making them attractive targets for cancer therapy.
- Anti-inflammatory Properties : Research indicates that compounds with urea functionalities can exhibit anti-inflammatory effects. This activity is particularly relevant in the context of diseases characterized by chronic inflammation .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Enzyme Inhibition | Interaction with specific kinases |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of diphenylurea derivatives, this compound was shown to effectively inhibit the growth of various cancer cell lines. The compound demonstrated a dose-dependent response in inhibiting cell proliferation and inducing apoptosis in vitro. The mechanism involved the downregulation of key survival pathways, leading to enhanced apoptosis rates .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of urea derivatives. Here, this compound exhibited significant inhibition of pro-inflammatory cytokines in models of acute inflammation. The results suggest that this compound could be beneficial in treating conditions associated with excessive inflammation .
Synthesis and Derivatives
Research has also explored various synthetic routes for producing this compound. These methods often involve coupling reactions that yield high purity products suitable for biological testing. The development of novel synthetic methodologies continues to enhance the availability and application scope of this compound in drug design.
Q & A
Q. What are the critical safety considerations when handling 3-(2-Morpholinoethyl)-1,1-diphenylurea in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as acute toxicity via inhalation is noted in structurally similar compounds . In case of exposure, follow OSHA HCS guidelines: rinse eyes with water for 15 minutes, remove contaminated clothing, and seek medical evaluation. Stability data for this compound are limited, so store it in inert, airtight containers under nitrogen to prevent degradation .
Q. How can researchers design a synthesis protocol for this compound with high purity?
- Methodological Answer : Adopt a multi-step synthesis approach:
- Step 1 : React diphenylamine with carbonyl diimidazole to form the urea backbone.
- Step 2 : Introduce the morpholinoethyl group via nucleophilic substitution, using DMF as a solvent at 80°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : H/C NMR to confirm substituent positions and urea linkage .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z for : 325.18) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, discrepancies in IC values in kinase inhibition assays may arise from differences in ATP concentrations .
- Factorial Design : Use a 2 factorial approach to test interactions between variables like solvent polarity and incubation time .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to quantify uncertainty and identify outliers .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer :
- Degradation Kinetics : Perform accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Adjust pH to 6.5–7.0 to minimize hydrolysis of the urea moiety .
- Formulation : Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce aggregation. Validate via dynamic light scattering (DLS) .
Q. How to integrate computational modeling with experimental data to predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using AMBER or GROMACS. Compare predicted binding free energies () with experimental SPR/Venus flytrap kinetics .
- QSAR Modeling : Train models on analogs (e.g., 1,3-diphenylurea derivatives) to correlate substituent effects (e.g., morpholinoethyl group) with activity .
Q. What methodological frameworks align research on this compound with broader theoretical concepts in medicinal chemistry?
- Methodological Answer :
- Link to Theory : Frame the study within the "privileged scaffold" paradigm, leveraging the urea group’s role in hydrogen-bonding interactions with biological targets .
- Hypothesis-Driven Design : Test whether the morpholinoethyl group enhances blood-brain barrier penetration compared to alkyl analogs using in vitro permeability assays (e.g., PAMPA) .
Data Contradiction and Resolution
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Use a standardized shake-flask method with HPLC quantification. Test solvents like DMSO, ethanol, and chloroform at 25°C. Note that logP calculations (e.g., ClogP ≈ 3.2) may underestimate partitioning behavior due to hydrogen-bond donor capacity .
- Co-Solvency Studies : Blend solvents (e.g., ethanol/water) to improve solubility. Plot phase diagrams to identify optimal ratios .
Experimental Design Considerations
Q. What factorial design parameters are critical for dose-response studies involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
